3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a 4-methylphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves multi-component reactions. One common method is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out under ultrasonic activation at room temperature, leading to the formation of the desired thiazolopyrimidine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted multi-component reactions. This method offers several advantages, including shorter reaction times, higher yields, and the use of environmentally friendly solvents. For example, the reaction can be carried out using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2,4,6-trisubstituted pyrimidines .
Uniqueness
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methylphenyl group enhances its antimicrobial and anti-inflammatory properties, making it a valuable compound for therapeutic applications.
Properties
CAS No. |
446829-31-8 |
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Molecular Formula |
C14H10N2O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3S/c1-8-2-4-9(5-3-8)11-7-20-14-15-6-10(13(18)19)12(17)16(11)14/h2-7H,1H3,(H,18,19) |
InChI Key |
QUEQRCLWPNZKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)O |
Origin of Product |
United States |
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